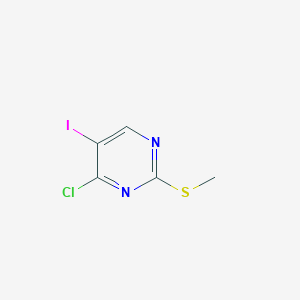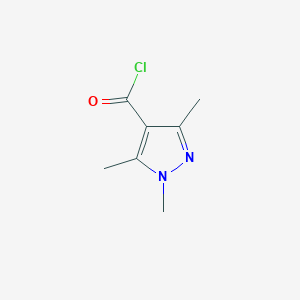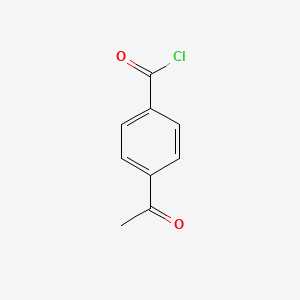
4-Acetylbenzoyl chloride
Übersicht
Beschreibung
4-Acetylbenzoyl chloride (4-ABC) is an organic compound with the chemical formula C9H7ClO2 . It is a colorless to yellow liquid with a strong odor and is commonly used in the preparation of pharmaceuticals, dyes, and other chemicals.
Molecular Structure Analysis
The molecular formula of 4-Acetylbenzoyl chloride is C9H7ClO2, and it has a molecular weight of 182.61 . The InChI code is 1S/C9H7ClO2/c1-6(11)7-2-4-8(5-3-7)9(10)12/h2-5H,1H3 .Physical And Chemical Properties Analysis
4-Acetylbenzoyl chloride has a density of 1.2±0.1 g/cm3, a boiling point of 296.3±23.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It has a molar refractivity of 46.5±0.3 cm3, a polar surface area of 34 Å2, and a molar volume of 147.4±3.0 cm3 .Wissenschaftliche Forschungsanwendungen
Solubility and Thermodynamics
The study of the solubility of 4-acetylbenzoic acid, a compound closely related to 4-acetylbenzoyl chloride, in various solvents across a temperature range of 303.15 to 473.15 K provides essential data for industrial design and theoretical analysis. This research offers insights into solid-liquid equilibrium, indicating the highest solubility in acetic acid among tested solvents. The findings, analyzed using the modified Apelblat equation and the Buchowski–Ksiązczak λH equation, are crucial for understanding the thermodynamics of similar compounds like 4-acetylbenzoyl chloride in solvent systems (Sunsandee et al., 2013).
Synthetic Applications
4-Acetylbenzoyl chloride serves as a key intermediate in organic synthesis. For example, its reaction with different amines to synthesize o-acetylbenzamide derivatives highlights its versatility as a reagent in creating pharmacologically relevant compounds. The optimal conditions for these reactions underscore its utility in synthetic chemistry, providing a pathway for the development of new molecules (Huang Jin-guo, 2008).
Cellulose Functionalization
Innovative applications of ionic liquids for cellulose dissolution and functionalization demonstrate the importance of reagents like 4-acetylbenzoyl chloride in material science. This approach facilitates the synthesis of cellulose derivatives without degradation, offering new avenues for creating advanced materials with tailored properties (Heinze et al., 2005).
Advanced Oxidation Processes
Research on the degradation of acetaminophen, a common pharmaceutical, using UV/H2O2 treatment explores the roles of halide ions, including chlorides. This study reveals the intricate interactions between chloride ions and pollutants, with implications for water and wastewater treatment technologies. Such research underscores the environmental applications of chloride-containing compounds in mitigating pollution (Li et al., 2015).
Microwave-Assisted Synthesis
The microwave-assisted synthesis of thiadiazoles from 4-methoxylbenzoyl chloride exemplifies the use of 4-acetylbenzoyl chloride derivatives in accelerating chemical reactions. This method highlights the efficiency and yield improvements possible with modern synthetic techniques, providing valuable insights for the pharmaceutical industry (Li et al., 2000).
Safety And Hazards
4-Acetylbenzoyl chloride is classified as dangerous, with hazard statements including H302 (harmful if swallowed), H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
4-acetylbenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO2/c1-6(11)7-2-4-8(5-3-7)9(10)12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZPDKLGPANSZTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30539873 | |
| Record name | 4-Acetylbenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30539873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acetylbenzoyl chloride | |
CAS RN |
31076-84-3 | |
| Record name | 4-Acetylbenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30539873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

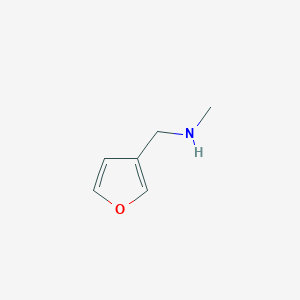
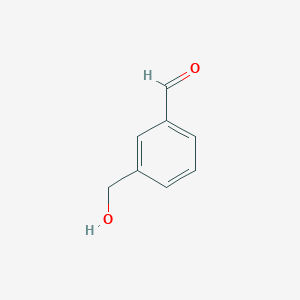
![[3-(Trifluoromethyl)phenoxy]acetyl chloride](/img/structure/B1315536.png)
![Ethyl 3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B1315539.png)
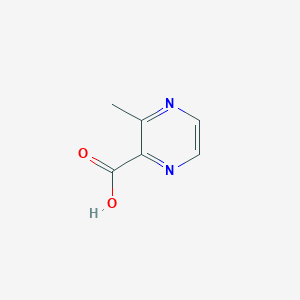
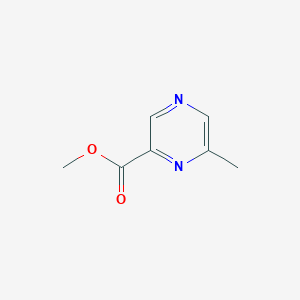
![Spiro[4.6]undecan-1-one](/img/structure/B1315546.png)
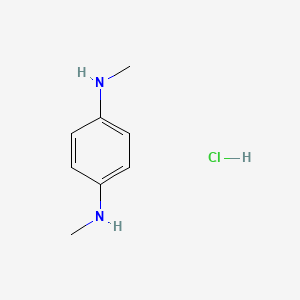
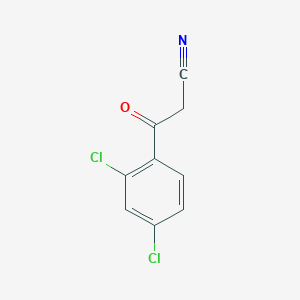
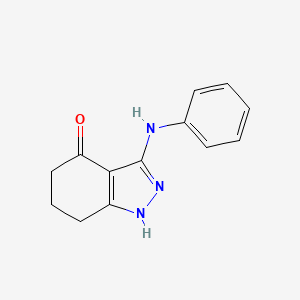
![Dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate](/img/structure/B1315555.png)
![6-Methoxybenzo[b]thiophene](/img/structure/B1315557.png)
